1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine, often referred to as CBTPP , belongs to the class of sulfonamide compounds. Its chemical formula is C20H24ClN2O2S. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes: CBTPP can be synthesized through various routes. One common method involves the reaction of 2,4,6-trimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. Subsequent treatment with thionyl chloride leads to the formation of the chlorosulfonyl derivative. Finally, piperazine is introduced to yield CBTPP.
Reaction Conditions: The reaction conditions for CBTPP synthesis typically involve refluxing the reactants in suitable solvents (such as chloroform or dichloromethane) under controlled temperature and time.
Industrial Production: While CBTPP is not produced on a large scale, it finds applications in research and pharmaceutical development.
Analyse Chemischer Reaktionen
CBTPP undergoes several reactions:
Substitution Reactions: The sulfonyl group (SO) can be substituted by nucleophiles (e.g., amines, alcohols) to modify its properties.
Reduction Reactions: Reduction of the sulfonyl group can yield the corresponding sulfonamide.
Oxidation Reactions: CBTPP can be oxidized to form sulfoxides or sulfones.
Common reagents include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide).
Wissenschaftliche Forschungsanwendungen
CBTPP has diverse applications:
Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moiety.
Chemical Biology: Researchers use CBTPP to study protein-ligand interactions and enzyme inhibition.
Industry: Its stability and reactivity make it useful in designing drug delivery systems.
Wirkmechanismus
CBTPP’s mechanism of action involves binding to specific molecular targets. It may inhibit enzymes or modulate cellular pathways related to inflammation or disease processes.
Vergleich Mit ähnlichen Verbindungen
CBTPP shares similarities with other sulfonamide derivatives, such as benzenesulfonamides and piperazine-based compounds. its unique combination of substituents sets it apart.
Eigenschaften
Molekularformel |
C19H23ClN2O2S |
---|---|
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
LKKQSVKNESHTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.